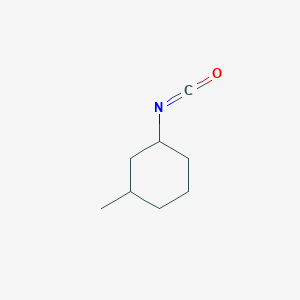
3-Metilciclohexil isocianato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-3-methylcyclohexane is an organic compound with the molecular formula C8H13NO. It is a derivative of cyclohexane, where an isocyanate group (-NCO) is attached to the first carbon and a methyl group (-CH3) is attached to the third carbon. This compound is primarily used in the production of polyurethanes and other polymers due to its reactive isocyanate group .
Aplicaciones Científicas De Investigación
1-Isocyanato-3-methylcyclohexane has several applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and materials.
Biology and Medicine: The compound is used in the development of biomedical materials and drug delivery systems due to its ability to form biocompatible polymers.
Mecanismo De Acción
Target of Action
3-Methylcyclohexyl isocyanate, like other isocyanates, primarily targets proteins in the body. The isocyanate group (-N=C=O) is highly reactive and can bind to various biological molecules, particularly proteins, through a process known as carbamylation . This process can interfere with the normal function of these proteins and lead to various physiological effects.
Mode of Action
The mode of action of 3-Methylcyclohexyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino group (-NH2) in proteins. This reaction results in the formation of a carbamate linkage, altering the structure and function of the protein . The exact changes depend on the specific protein targeted and the site of carbamylation.
Biochemical Pathways
The biochemical pathways affected by 3-Methylcyclohexyl isocyanate are diverse, given the wide range of proteins that can be carbamylated. For instance, carbamylation can affect enzymes involved in critical metabolic pathways, potentially disrupting normal cellular function . The exact pathways affected would depend on the specific proteins targeted in a given cell type or tissue.
Pharmacokinetics
The pharmacokinetics of 3-Methylcyclohexyl isocyanate, like other isocyanates, would involve absorption, distribution, metabolism, and excretion (ADME) Generally, isocyanates can be absorbed through the skin, respiratory tract, and gastrointestinal tract Once in the body, they can distribute to various tissues, react with biological molecules, and be metabolized to less reactive compounds. Excretion would likely occur through the urine and feces .
Result of Action
The result of 3-Methylcyclohexyl isocyanate’s action at the molecular and cellular level is the alteration of protein structure and function through carbamylation. This can disrupt normal cellular processes and lead to various physiological effects, depending on the specific proteins and cells affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylcyclohexyl isocyanate. For instance, the presence of water can lead to hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity and efficacy . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the isocyanate group .
Análisis Bioquímico
Biochemical Properties
Isocyanates, including 3-Methylcyclohexyl isocyanate, are electrophiles, meaning they are attracted to electron-rich regions of other molecules . This property allows them to interact with various biomolecules, such as proteins and nucleic acids . These interactions can lead to changes in the structure and function of these biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Studies on related isocyanates suggest that they can cause genomic instability in various types of cells, including lung, colon, kidney, and ovary epithelial cells . This could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isocyanates can form covalent bonds with nucleophilic groups in biomolecules, such as the amine groups in proteins . This can lead to changes in the structure and function of these biomolecules, potentially affecting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that isocyanates are rapidly degraded in aqueous medium . This suggests that the effects of 3-Methylcyclohexyl isocyanate may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on related isocyanates suggest that they can induce cancer in animals, although the carcinogenic potency is weak .
Metabolic Pathways
Isocyanates are known to be involved in various metabolic pathways, including those related to the synthesis of polyurethanes .
Transport and Distribution
It is known that isocyanates can be transported and distributed within cells and tissues via various mechanisms .
Subcellular Localization
Studies on related isocyanates suggest that they can localize to various subcellular compartments, potentially affecting their activity or function .
Métodos De Preparación
1-Isocyanato-3-methylcyclohexane can be synthesized through various methods. The most common industrial method involves the phosgene process, where phosgene reacts with an amine to form the isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods have been developed. These include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate . The reaction conditions typically involve high temperatures and the use of catalysts such as zinc to enhance the yield and efficiency of the process .
Análisis De Reacciones Químicas
1-Isocyanato-3-methylcyclohexane undergoes various chemical reactions due to the presence of the reactive isocyanate group. Some of the common reactions include:
Addition Reactions: The isocyanate group can react with alcohols to form urethanes and with amines to form ureas.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Comparación Con Compuestos Similares
1-Isocyanato-3-methylcyclohexane can be compared with other isocyanates such as toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI). While TDI and HDI are widely used in the production of polyurethanes, 1-isocyanato-3-methylcyclohexane offers unique properties due to its cyclohexane ring structure, which can impart different mechanical and thermal properties to the resulting polymers . Similar compounds include:
- Toluene Diisocyanate (TDI)
- Hexamethylene Diisocyanate (HDI)
- Isophorone Diisocyanate (IPDI)
Propiedades
IUPAC Name |
1-isocyanato-3-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-2-4-8(5-7)9-6-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVPXDHXSWWVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)
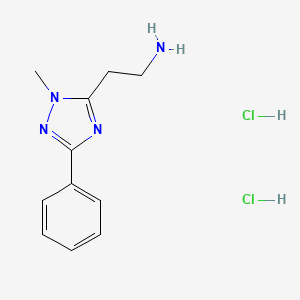
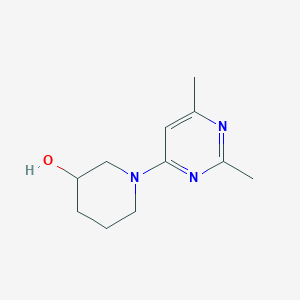
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)
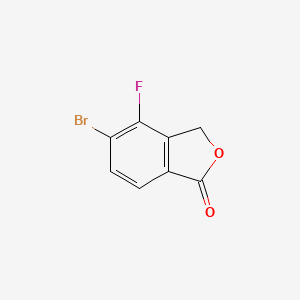
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
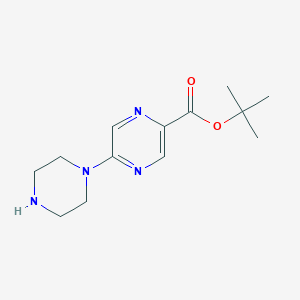
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

